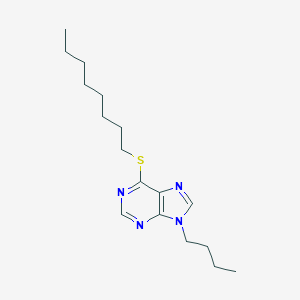
9-Butyl-6-octylsulfanylpurine
Beschreibung
9-Butyl-6-octylsulfanylpurine is a purine derivative characterized by a butyl group at the N9 position and an octylsulfanyl chain at the C6 position of the purine core. The octylsulfanyl group likely enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. The butyl chain at N9 may influence steric interactions and metabolic stability compared to smaller or bulkier substituents .
Eigenschaften
CAS-Nummer |
15923-50-9 |
|---|---|
Molekularformel |
C17H28N4S |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
9-butyl-6-octylsulfanylpurine |
InChI |
InChI=1S/C17H28N4S/c1-3-5-7-8-9-10-12-22-17-15-16(18-13-19-17)21(14-20-15)11-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
NVPJDDPNMWHPHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC1=NC=NC2=C1N=CN2CCCC |
Kanonische SMILES |
CCCCCCCCSC1=NC=NC2=C1N=CN2CCCC |
Andere CAS-Nummern |
15923-50-9 |
Synonyme |
9-butyl-6-octylsulfanyl-purine |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares key features of 9-Butyl-6-octylsulfanylpurine with analogous purine derivatives:
Key Observations:
- Electron Effects : Electron-withdrawing groups (e.g., nitro, chloro in ) increase reactivity toward nucleophilic targets, whereas alkyl/aryl groups (e.g., benzyl in ) favor hydrophobic interactions.
- Conformational Flexibility : Longer alkyl chains (butyl, octyl) allow greater rotational freedom compared to rigid aromatic (benzyl) or fluorinated substituents .
Molecular Interactions
- Hydrogen Bonding : Benzylsulfanyl derivatives form intermolecular hydrogen bonds (N–H⋯S, C–H⋯O) , whereas nitro groups participate in C–H⋯O/N interactions . The octylsulfanyl chain may engage in weaker hydrophobic interactions.
- π-π Stacking : Aromatic substituents (e.g., benzyl in ) enable π-π stacking (centroid distances ~3.9 Å), which could enhance binding to aromatic residues in biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


